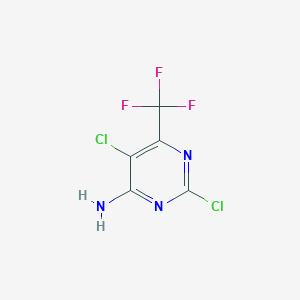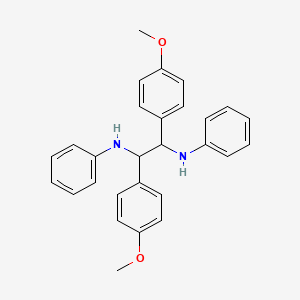
2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-amine
概要
説明
2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of two chlorine atoms, a trifluoromethyl group, and an amine group attached to a pyrimidine ring. The incorporation of trifluoromethyl and chlorine groups into the pyrimidine ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-amine typically involves the introduction of chlorine and trifluoromethyl groups into the pyrimidine ring. One common method involves the reaction of 2,5-dichloropyrimidine with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Another approach involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate, which react with 2,5-dichloropyrimidine to introduce the trifluoromethyl group. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production. The choice of raw materials, catalysts, and solvents is carefully selected to minimize environmental impact and ensure cost-effectiveness .
化学反応の分析
Types of Reactions
2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while common reducing agents include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: Common reagents include boronic acids, palladium catalysts, and bases such as potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can yield biaryl or diaryl compounds .
科学的研究の応用
2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-amine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting their activity and function. The trifluoromethyl and chlorine groups in the compound contribute to its binding affinity and specificity for these targets .
The compound can also participate in various biochemical pathways, affecting cellular processes such as signal transduction, gene expression, and metabolism. The exact mechanism of action depends on the specific biological context and target .
類似化合物との比較
2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-amine can be compared with other similar compounds, such as:
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: This compound has a similar structure but differs in the position of the chlorine and trifluoromethyl groups.
2,5-Dichloro-4-(trifluoromethyl)pyrimidine: This compound has a similar structure but lacks the amine group.
6-(Trifluoromethyl)pyrimidin-4-amine: This compound lacks the chlorine groups and has different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
特性
IUPAC Name |
2,5-dichloro-6-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2F3N3/c6-1-2(5(8,9)10)12-4(7)13-3(1)11/h(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXNLXHIGZYOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515577 | |
| Record name | 2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84737-30-4 | |
| Record name | 2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Carboxymethyl)sulfanyl]pyridin-1-ium-1-olate](/img/structure/B3057669.png)

![Phenol, 2-[[(2,5-dimethylphenyl)imino]methyl]-](/img/structure/B3057671.png)










